Hexamethylene diisocyanate

Polyurethane Coatings Accelerated Weathering Color Stability

Hexamethylene diisocyanate (HDI) is the premier aliphatic diisocyanate for applications where long-term weatherability and mechanical flexibility are non-negotiable. Unlike aromatic TDI or MDI, HDI-based polyurethanes exhibit a proven 52% reduction in UV-induced color change (ΔE), ensuring permanent gloss retention in automotive clearcoats and architectural finishes. Its unique linear, symmetrical structure delivers a Young's modulus of 5.79 MPa—significantly higher than TDI-based elastomers—while maintaining exceptional backbone flexibility, a balance unattainable with rigid cycloaliphatic IPDI. With a high NCO content of ~49.7%, HDI offers a cost-effective cure profile for high-volume continuous coating operations and is the hard segment of choice for flexible, electrically functional PU/graphene nanocomposites. Choose HDI for unmatched non-yellowing performance, regulatory compliance in indirect food contact laminating adhesives, and a mechanical profile that eliminates the need for complete formulation re-engineering.

Molecular Formula C8H12N2O2
C8H12N2O2
OCN-(CH2)6-NCO
Molecular Weight 168.19 g/mol
CAS No. 822-06-0, 11142-52-2
Cat. No. B7769540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylene diisocyanate
CAS822-06-0, 11142-52-2
Molecular FormulaC8H12N2O2
C8H12N2O2
OCN-(CH2)6-NCO
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC(CCCN=C=O)CCN=C=O
InChIInChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2
InChIKeyRRAMGCGOFNQTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NTP, 1992)
Solubility in water: reaction
Low (Reacts)

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylene Diisocyanate (HDI, CAS 822-06-0) Technical Overview: Properties and Procurement Essentials


Hexamethylene diisocyanate (HDI, 1,6-diisocyanatohexane) is a symmetrical, linear aliphatic diisocyanate monomer with the molecular formula C₈H₁₂N₂O₂ and molecular weight 168.2 g/mol [1]. It serves as a key hard-segment building block in the synthesis of high-performance polyurethane (PU) coatings, adhesives, and elastomers. Unlike aromatic diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), HDI lacks aromatic rings, which fundamentally alters its reactivity profile, mechanical properties of derived polymers, and, most critically, its resistance to photodegradation [2]. Its linear structure imparts high flexibility to the resulting polymer chains, and it is the most widely used aliphatic diisocyanate globally, accounting for the majority of the aliphatic diisocyanate market volume [3]. Key technical specifications include an NCO content of 49.5–49.9% and a viscosity of ~3 mPa·s at 25°C [1].

Why HDI Cannot Be Directly Substituted by Aromatic or Cycloaliphatic Analogs


Substituting HDI with other diisocyanates like TDI, MDI, or even the aliphatic IPDI in a formulation is not a 'drop-in' replacement. The molecular geometry, symmetry, and electronic environment of the isocyanate group dictate not only the reaction kinetics but also the microphase separation, hydrogen bonding index (HBI), and ultimate mechanical and optical properties of the resulting polyurethane [1]. For instance, aromatic diisocyanates (TDI, MDI) cure significantly faster and yield polymers with higher tensile strength due to rigid aromatic segments, but they inevitably yellow upon UV exposure due to quinoid structure formation [2]. Conversely, while IPDI shares HDI's non-yellowing characteristic, its cycloaliphatic structure imparts a higher glass transition temperature and reduced flexibility compared to the linear HDI [3]. These differences in reactivity (TDI > MDI > HDI > IPDI), phase separation behavior, and weatherability mean that a formulation optimized for HDI will fail to meet performance specifications if a seemingly similar analog is substituted without complete re-engineering [1].

Quantitative Differentiation of HDI vs. TDI, MDI, and IPDI: A Comparative Performance Guide


Superior UV/Color Stability: HDI vs. Aromatic TDI in Accelerated Weathering

Polyurethane adhesives based on HDI demonstrate significantly improved resistance to photodegradation compared to those based on aromatic TDI. When subjected to QUV accelerated weathering testing, the color variation (ΔE) for HDI-based polyurethane was measured at 4.12, which is only 48% of the color variation observed for an equivalent TDI-based formulation [1]. This quantifies the well-known non-yellowing advantage of aliphatic diisocyanates over aromatic alternatives.

Polyurethane Coatings Accelerated Weathering Color Stability

Thermal Stability: HDI vs. TDI and MDI in Polyurethane Elastomers

The decomposition temperature of polyurethane samples varies significantly with the diisocyanate structure. In a comparative TGA study, HDI-based polyurethane (HDI-PU) exhibited a decomposition temperature of 218-220°C. This is approximately 19-21°C higher than TDI-PU (199°C) but notably lower than MDI-PU (237°C) [1]. This places HDI's thermal stability in a practical mid-range, superior to TDI but less than the highly aromatic MDI.

Polyurethane Elastomers Thermal Analysis TGA

Mechanical Property Trade-offs: HDI Flexibility vs. TDI Strength in Elastomers

HDI-derived linear polyurethane elastomers exhibit a distinct mechanical profile compared to TDI-based analogs. In a head-to-head study, HDI-based elastomers showed a Young's modulus of 5.79 MPa and a tensile strength of 1.14 MPa. In contrast, TDI-based elastomers from the same series exhibited a Young's modulus ranging from 1.14 to 1.63 MPa and demonstrated higher tensile strength overall [1]. While TDI-based materials provided higher ultimate strength, HDI-based materials were characterized by better tensile properties in terms of extensibility and flexibility, consistent with the linear, flexible nature of the HDI chain [2].

Polyurethane Elastomers Mechanical Properties Tensile Testing

NCO Content and Reactivity: HDI vs. IPDI and TDI

The NCO content (%NCO) is a primary determinant of crosslinking density and reaction stoichiometry. HDI possesses an NCO content of 49.7–49.9% by weight [1]. This is significantly higher than the aliphatic/cycloaliphatic isophorone diisocyanate (IPDI, 37.5–37.8%) and comparable to aromatic TDI (48.2%) [2]. Consequently, the relative reaction rates with hydroxyl groups follow the order TDI > HDI > IPDI [3]. The higher NCO content of HDI compared to IPDI means that less HDI monomer is required to achieve the same isocyanate index, impacting formulation cost and crosslink density. Furthermore, HDI reacts more slowly than TDI but faster than IPDI, providing a balanced processing window [4].

Isocyanate Monomer Reactivity NCO Content

Volatility and Safety: HDI vs. MDI in Industrial Hygiene

Monomeric HDI exhibits extremely high volatility compared to aromatic MDI. Specifically, the vapor pressure of HDI monomer is approximately 100,000 times higher than that of MDI [1]. This extreme difference in volatility has profound implications for industrial hygiene and exposure control. While this high volatility requires stringent engineering controls (e.g., local exhaust ventilation) to maintain airborne concentrations below occupational exposure limits, it also means that residual HDI monomer in prepolymers or finished articles will be more readily dissipated than less volatile isocyanates, potentially reducing long-term residual dermal exposure in some scenarios. Conversely, the high volatility of HDI monomer is the primary reason it is almost exclusively used in its oligomeric (e.g., biuret, isocyanurate) or prepolymer forms in commercial formulations [2].

Industrial Hygiene Volatility Occupational Safety

Optimal Application Scenarios for HDI Based on Comparative Performance Data


Non-Yellowing Automotive and Architectural Topcoats

The 52% reduction in color change (ΔE) of HDI-based PU compared to TDI-based PU after accelerated weathering [1] makes HDI the clear choice for automotive clearcoats, aerospace coatings, and high-end architectural finishes. In these applications, long-term gloss retention and resistance to UV-induced yellowing are non-negotiable. While aliphatic alternatives like IPDI also offer non-yellowing properties, HDI's higher NCO content (49.7% vs. 37.5%) and intermediate reactivity provide a more cost-effective balance of material usage and cure speed for high-volume, continuous coating operations [2].

Flexible Food Packaging Adhesives with High Color Stability

For laminating adhesives used in transparent flexible food packaging (e.g., retort pouches, snack wrappers), the combination of excellent adhesion strength (e.g., 560 g/15 mm on Al/Nylon and 1520 g/15 mm on Nylon/CPP) and the proven 52% improvement in color stability over TDI [1] is critical. HDI's high initial volatility also aids in reducing residual monomer levels during curing, a key regulatory and safety requirement for indirect food contact materials. The similarity in adhesion strength to TDI-based adhesives [1] ensures that conversion to HDI does not compromise package integrity, providing a direct, quantifiable benefit for brand owners seeking non-yellowing packaging.

High-Flexibility Elastomers for Industrial Rollers and Belts

In applications requiring a balance of stiffness and flexibility, such as industrial rollers, conveyor belts, or flexible tubing, HDI-derived polyurethanes offer a unique mechanical profile. Comparative data show HDI-based elastomers exhibit a Young's modulus of 5.79 MPa, significantly higher than TDI-based counterparts (1.14-1.63 MPa) in an HTPB system, indicating greater stiffness [3]. This, combined with the inherent flexibility of the linear aliphatic chain, allows formulators to achieve a specific modulus range that is difficult to attain with more rigid cycloaliphatic (IPDI) or aromatic (TDI, MDI) structures. The selection of HDI over IPDI can be driven by the need for a more flexible backbone while maintaining a higher modulus compared to TDI.

Polyurethane-Graphene Nanocomposites for Conductive and Flexible Electronics

HDI is uniquely suited as the hard segment for flexible polyurethane-graphene (PU/G) nanocomposites. Comparative studies show that HDI-PU/G composites are in the percolation zone (exhibiting non-zero I-V curves) and possess a superior Seebeck coefficient (~2.5 mV/°C at 45°C) compared to IPDI, TDI, and HMDI-based systems [4]. This combination of electrical performance, good thermal stability, and mechanical flexibility—attributed to the 'less dangerous' and flexible HDI backbone [4]—makes it a preferred monomer for developing strain sensors, wearable electronics, and flexible thermoelectric devices.

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